2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline is a complex organic compound classified under the quinoxaline family, which consists of heterocyclic compounds featuring a fused benzene and pyrazine ring. This particular compound is notable for its methylpiperazine and methylpropoxy substituents, which contribute to its chemical properties and potential biological activities. The compound is identified by its CAS number 883951-97-1 and has a molecular formula of C17H24N4O, with a molecular weight of 300.4 g/mol .
The synthesis of 2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline typically involves several key steps:
In industrial settings, the production may be optimized for large-scale synthesis using continuous flow reactors and high-throughput screening techniques. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to enhance yield and ensure product purity .
The molecular structure of 2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline can be described as follows:
The compound has a solubility of approximately 33.9 µg/mL at pH 7.4, indicating moderate solubility in aqueous environments .
2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline can participate in various chemical reactions:
Common reagents used include:
The mechanism of action for 2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline involves interaction with specific biological targets such as enzymes or receptors. The binding of this compound to its targets modulates their activity, potentially leading to various biological effects. The pathways involved are contingent upon the specific biological system being studied, making it a versatile candidate for research applications .
The compound exhibits moderate solubility in water (33.9 µg/mL at pH 7.4), which may influence its bioavailability in biological systems.
Chemical properties include:
These properties are essential for understanding how the compound interacts in biological contexts and its potential applications in medicinal chemistry .
2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline has several scientific applications:
This compound's multifaceted nature makes it an intriguing subject for further research in both academic and industrial settings.
Quinoxaline, a bicyclic heteroaromatic system formed by the fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability [4]. This planar, electron-deficient nucleus serves as an excellent platform for structural diversification, enabling interactions with diverse biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. The intrinsic physicochemical properties of the quinoxaline core—including its moderate basicity (pKa ≈ 0.60) and balanced lipophilicity—facilitate optimal membrane permeability while maintaining sufficient aqueous solubility for drug bioavailability [4] [6]. These characteristics underpin the broad therapeutic potential of quinoxaline derivatives, which span antibacterial, antiviral, and particularly anticancer applications, where they frequently target kinase-mediated signaling pathways [5] [9].
Table 1: Milestones in Quinoxaline Derivative Development
Time Period | Therapeutic Focus | Key Developments | Representative Agents |
---|---|---|---|
1940s-1960s | Antibiotics | Isolation of natural products | Actinoleutin, Echinomycin |
1970s-1990s | Synthetic Antibacterials | Development of veterinary antibiotics | Olaquindox, Carbadox |
2000-2010 | CNS Therapeutics | Quinoxaline-based psychotropics | Varenicline (partial quinoxaline structure) |
2011-2020s | Kinase Inhibitors | Targeted cancer therapies | FDA-approved PKIs with quinoxaline motifs |
2020s-Present | Next-Generation Inhibitors | Type I1/2 and II kinase inhibitors | Pyrrolo[3,2-b]quinoxaline derivatives |
The medicinal exploration of quinoxaline derivatives originated with naturally occurring antibiotics in the mid-20th century, exemplified by echinomycin and actinoleutin—dimeric quinoxaline peptides that intercalate DNA through their quinoxaline-2-carboxylic acid moieties [4]. This established the scaffold's capacity for nucleic acid recognition. Synthetic efforts intensified in the 1970s with veterinary antibiotics like olaquindox and carbadox, which featured quinoxaline-1,4-dioxide structures [4]. The 2000s witnessed a paradigm shift toward molecularly targeted therapies, where quinoxaline emerged as a central scaffold in protein kinase inhibitors (PKIs). As of 2021, the FDA had approved 70 PKIs, with quinoxaline derivatives prominently represented among those targeting cancer pathways [2]. This evolution reflects the scaffold's adaptability to structure-based drug design approaches, particularly as crystallographic studies revealed quinoxaline's ability to occupy ATP-binding pockets while providing vectors for substituent optimization [9].
Contemporary research focuses on enhancing target specificity and overcoming resistance mechanisms. For instance, pyrrolo[3,2-b]quinoxaline derivatives have been engineered as type I1/2 and II Eph tyrosine kinase inhibitors that exploit unique hydrophobic pockets created by DFG motif displacement [9]. These advances highlight the ongoing innovation in quinoxaline medicinal chemistry, where strategic functionalization enables precise modulation of increasingly challenging therapeutic targets. The structural evolution demonstrates a trajectory from broad-spectrum antimicrobial activity toward highly selective, target-driven therapeutic agents—a transition made possible by the quinoxaline scaffold's synthetic versatility and capacity for rational modification [4] [5].
Piperazine incorporation substantially modifies the pharmacological profile of quinoxaline derivatives through multifaceted mechanisms. As a strongly basic moiety (pKa ~9.5 for N-methylpiperazine), it enhances water solubility and bioavailability via salt formation while serving as a hydrogen bond acceptor/donor for target engagement [3]. In kinase inhibitors, the piperazine nitrogen often forms critical salt bridges with aspartate residues in the solvent-exposed region, as observed in CDK4/6 inhibitors like Palbociclib and Abemaciclib [3]. This positioning exploits the ribose-binding pocket while allowing the quinoxaline core to occupy the hinge region. Piperazine's conformational flexibility enables optimal vectoring of hydrophobic substituents toward complementary enzyme pockets—exemplified by 4-methylpiperazine derivatives that extend into allosteric binding sites in Eph tyrosine kinases [9] [10]. The N-methyl group on piperazine further fine-tunes basicity and membrane permeability, representing a critical medicinal chemistry optimization point [3].
Alkoxy substituents—particularly the 2-methylpropoxy (isobutoxy) group—introduce distinct biopharmaceutical advantages. The branched alkyl chain enhances lipophilicity (cLogP increase ≈1.5-2.0 units versus unsubstituted quinoxaline), promoting membrane penetration and intracellular accumulation [3] [8]. The oxygen atom serves as a hydrogen bond acceptor, potentially forming water-bridged interactions with protein residues. Isobutoxy's steric bulk provides resistance to metabolic dealkylation compared to linear alkoxy chains, extending plasma half-life [8]. Positioned at C-3 of quinoxaline, the alkoxy group orients toward hydrophobic regions adjacent to the ATP-binding cleft in kinases, with the 2-methylpropyl moiety occupying sterically tolerant pockets that enhance binding affinity [9]. This strategic placement balances steric occupancy with minimal desolvation penalty—a key consideration in ligand efficiency optimization.
Table 2: Structural Contributions of Quinoxaline Substituents to Bioactivity
Substituent | Key Properties | Molecular Interactions | Biological Impact |
---|---|---|---|
Piperazine (N4) | • pKa ~9.5 • Conformational flexibility • Enhanced solubility via salt formation | • Salt bridges with Asp/Glu residues • H-bond donation/acceptance • Cation-π interactions | • Target engagement in solvent-accessible regions • Improved pharmacokinetics • Kinase selectivity modulation |
4-Methylpiperazine | • Reduced basicity vs unsubstituted piperazine • Increased lipophilicity | • Directed hydrophobic interactions • Steric complementarity in allosteric pockets | • Enhanced membrane permeability • Extended residence time with slow off-rates |
Alkoxy (C3) | • Lipophilicity modulation • Metabolic stability (branched > linear) | • Hydrophobic pocket occupancy • Water-bridged H-bonds | • Cellular penetration enhancement • Resistance to oxidative metabolism |
2-Methylpropoxy | • Optimal steric bulk (≈110 ų) • Moderate electron-donating effect | • Van der Waals interactions in hydrophobic clefts • Restricted rotation at binding sites | • Prolonged target occupancy • Specificity for sterically tolerant binding sites |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1